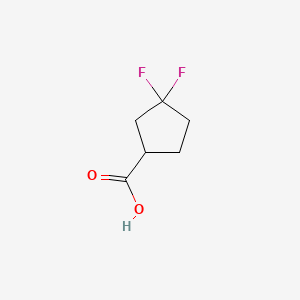

3,3-Difluorocyclopentanecarboxylic acid

説明

特性

IUPAC Name |

3,3-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLZFZGHXIZHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695256 | |

| Record name | 3,3-Difluorocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260897-05-9 | |

| Record name | 3,3-Difluorocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorocyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Difluorocyclopentanecarboxylic Acid and Its Derivatives

Strategies for Cyclopentane (B165970) Ring Construction with Integrated Difluorination

The construction of the cyclopentane core is a fundamental challenge in the synthesis of 3,3-difluorocyclopentanecarboxylic acid. Several strategies have been developed that either build the ring from acyclic precursors or transform existing ring systems. These methods often integrate the difluorination step into the ring-forming sequence.

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. wikipedia.org This strategy involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. wikipedia.org For the synthesis of cyclic systems, a dihalide can be used to alkylate the diethyl malonate in a sequential or intramolecular fashion, a method known as the Perkin alicyclic synthesis. wikipedia.orgstackexchange.com

In the context of this compound, a hypothetical approach using this methodology would involve a precursor such as 1,3-dihalo-2,2-difluoropropane. The reaction sequence would proceed as follows:

Deprotonation: Diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orgfiveable.me

Alkylation: The enolate acts as a nucleophile, displacing a halide from the difluorinated precursor. This step can be repeated to achieve dialkylation. wikipedia.orgsciencemadness.org

Cyclization: An intramolecular nucleophilic substitution reaction then forms the cyclopentane ring.

Hydrolysis and Decarboxylation: The resulting cyclic malonic ester is hydrolyzed to the dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final this compound.

While this represents a classical approach, a significant challenge is the potential for dialkylation at the malonic ester, which can lead to lower yields and difficulties in product separation. wikipedia.org

Geminal-difluorocyclopropanes (F2CPs) are highly strained and reactive intermediates that can undergo a variety of ring-opening transformations. researchgate.netrsc.org These reactions can be catalyzed by transition metals or promoted by thermal or acidic conditions, providing access to a range of fluorinated compounds. researchgate.netrsc.org One particularly useful transformation is the vinylcyclopropane/cyclopentene (VCP) rearrangement.

A notable application of this strategy is the synthesis of α,α-difluorocyclopentanone derivatives. arkat-usa.org The process begins with the chemoselective difluorocyclopropanation of silyl (B83357) dienol ethers. This reaction can be catalyzed by organocatalysts, avoiding the use of metals. arkat-usa.org The resulting difluorocyclopropanated intermediate then undergoes a VCP rearrangement upon heating to furnish 5,5-difluorocyclopent-1-en-1-yl silyl ethers. arkat-usa.org These products can then be further manipulated to afford the desired cyclopentanone (B42830) derivatives. arkat-usa.org

| Substrate | Conditions | Product | Yield (%) |

| Silyl dienol ether 1a | 1. TFDA, proton sponge, p-xylene, 60 °C; 2. 140 °C | 5,5-Difluorocyclopent-1-en-1-yl silyl ether 3a | 83 |

| Silyl dienol ether 1b | 1. TFDA, proton sponge, p-xylene, 60 °C; 2. 140 °C | 5,5-Difluorocyclopent-1-en-1-yl silyl ether 3b | 90 |

Table 1: Synthesis of 5,5-difluorocyclopent-1-en-1-yl silyl ethers via difluorocyclopropanation/VCP rearrangement. arkat-usa.org

Another approach involves the ring-opening of gem-difluorocyclopropanes with single-electron oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or potassium persulfate (K2S2O8). acs.org These methods can lead to 1,3-difunctionalized 2,2-difluoropropanes, which can serve as building blocks for further transformations. acs.orgrsc.org

The synthesis of functionalized gem-difluorinated cycloalkanes as building blocks for drug discovery is an active area of research. researchgate.netnih.govresearchgate.net Deoxofluorination, the conversion of a carbonyl group to a gem-difluoromethylene group, is a key strategy in this endeavor. beilstein-journals.org This transformation allows for the late-stage introduction of the difluoro moiety into a pre-formed cycloalkane skeleton.

For example, various gem-difluorocycloheptane building blocks have been synthesized on a multigram scale from readily available starting materials. researchgate.net One of the main synthetic routes employed was the deoxofluorination of the corresponding seven-membered cyclic ketones. researchgate.net This general strategy highlights the importance of deoxofluorination in accessing a family of gem-difluorocycloalkane building blocks. researchgate.net

Regioselective and Stereoselective Introduction of the Geminal Difluoride Moiety

The introduction of the geminal difluoride group onto the cyclopentane ring is a critical step in the synthesis of this compound. The regioselectivity of this transformation is paramount to ensure the correct positioning of the fluorine atoms.

The most direct and common method for introducing a gem-difluoromethylene group is the deoxofluorination of a ketone precursor. beilstein-journals.orgorganic-chemistry.org A variety of reagents have been developed for this transformation, with sulfur-based fluorinating agents being particularly prevalent.

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is a thermally stable and effective deoxofluorinating agent for the conversion of aldehydes and ketones to the corresponding gem-difluorides. organic-chemistry.org This reagent often provides superior performance compared to diethylaminosulfur trifluoride (DAST). organic-chemistry.org The synthesis of 3,3-difluorocyclopentanone, a direct precursor to this compound, would typically be achieved through the deoxofluorination of cyclopentane-1,3-dione or a protected derivative.

| Fluorinating Reagent | Precursor Type | Product | Key Features |

| Deoxo-Fluor® | Ketones, Aldehydes | gem-Difluorides | More thermally stable than DAST. organic-chemistry.org |

| PyFluor | Alcohols | Alkyl Fluorides | Effective for a wide range of alcohols. |

| AlkylFluor | Alcohols | Alkyl Fluorides | Bench-stable reagent. thieme-connect.com |

Table 2: Common Deoxyfluorinating Reagents.

The synthesis of α,α-difluorocyclopentanone derivatives has also been achieved through a Nazarov-type cyclization of a difluorovinyllithium species with α,β-unsaturated ketones. acs.org This method constructs the five-membered ring and introduces the difluoro group in a concerted fashion. acs.org

Radical-based methods offer an alternative approach to the introduction of fluorine atoms. nih.govchemrxiv.orgnih.gov These reactions often proceed under mild conditions and can tolerate a variety of functional groups. One strategy involves the radical addition of a difluoromethyl radical to an olefin.

For instance, photoredox catalysis can be used to generate a gem-difluoro carboxyalkyl radical from chlorodifluoroacetic anhydride (B1165640) (CDFAA). nih.gov This radical can then add to an unactivated olefin. Subsequent steps can lead to the formation of a cyclic gem-difluoro compound. nih.gov While not yet specifically reported for the direct synthesis of this compound, this strategy represents a modern and potentially powerful approach for the construction of such fluorinated systems.

Another approach is the halofluorination of cyclic olefins. beilstein-journals.org This involves the electrophilic activation of the double bond by a halonium ion, followed by nucleophilic fluorination. beilstein-journals.org Subsequent elimination reactions can then yield various fluorine-containing products. beilstein-journals.org

Nucleophilic Fluorination with Radioisotopic and Non-Radioisotopic Fluoride (B91410) Sources

Nucleophilic fluorination stands as a cornerstone for the introduction of fluorine into organic molecules, including the precursors for this compound. This transformation involves the displacement of a leaving group by a fluoride ion. The choice of fluoride source is critical and is broadly divided into non-radioisotopic (using the stable ¹⁹F isotope) and radioisotopic (using the positron-emitting ¹⁸F isotope) methods.

Non-Radioisotopic Fluorination: These methods employ stable fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF). The key challenge is overcoming the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions, especially at the elevated temperatures often required to solubilize the fluoride source. ucla.edu To enhance reactivity, phase-transfer catalysts or specialized fluoride reagents are often used. For instance, anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), which can be prepared from inexpensive KF, has proven effective for nucleophilic aromatic substitution (SɴAr) reactions at room temperature, avoiding the decomposition pathways seen with other reagents like tetrabutylammonium (B224687) fluoride (Bu₄NF). nih.gov Other advanced reagents include phosphazenium hydrofluorides, which can fluorinate alkyl halides and pseudohalides in high yields under various conditions, with their reactivity being highly dependent on solvent polarity. nih.gov

Radioisotopic Fluorination ([¹⁸F]): The synthesis of ¹⁸F-labeled compounds is crucial for Positron Emission Tomography (PET), a vital medical imaging technique. nih.gov Nucleophilic radiofluorination is the most common method for introducing ¹⁸F into molecules. nih.gov The process typically starts with [¹⁸F]fluoride produced from an ¹⁸O(p,n)¹⁸F nuclear reaction. nih.govkoreascience.kr A significant challenge is the need for high molar activity, meaning the ¹⁸F must be incorporated without significant dilution from stable ¹⁹F. researchgate.net To achieve this, methods have been developed that work with no-carrier-added [¹⁸F]fluoride. nih.gov Innovations in this area include the use of novel reaction media like ionic liquids or tert-alcohols, which can enhance the nucleophilicity of the [¹⁸F]fluoride ion, leading to faster reactions, higher yields, and fewer byproducts compared to conventional methods. koreascience.kr For example, using tert-alcohol as a solvent enhances fluoride's nucleophilicity without needing a catalyst. koreascience.kr

Table 1: Comparison of Nucleophilic Fluorination Sources

| Feature | Non-Radioisotopic Fluorination | Radioisotopic Fluorination ([¹⁸F]) |

|---|---|---|

| Fluoride Isotope | ¹⁹F (Stable) | ¹⁸F (Radioactive, t½ ≈ 110 min) |

| Primary Use | Synthesis of stable fluorinated compounds | Synthesis of PET radiotracers |

| Common Sources | KF, CsF, Me₄NF, Phosphazene Hydrofluorides | [¹⁸F]KF, [¹⁸F]HF |

| Key Challenge | Low solubility/nucleophilicity, competing elimination | Short half-life, need for high molar activity |

| Innovations | Anhydrous R₄NF salts, specialized reagents nih.gov | Use of ionic liquids, tert-alcohols, iodonium (B1229267) salt precursors nih.govkoreascience.kr |

Advanced Methods for Carboxylic Acid Functional Group Introduction

The synthesis of this compound requires the effective introduction of the carboxyl group onto the difluorinated cyclopentane scaffold. This is commonly achieved through the hydrolysis of stable precursors or via more advanced carbon-carbon bond-forming strategies.

Hydrolysis of Nitrile and Ester Precursors

A reliable and widely used method for preparing carboxylic acids is the hydrolysis of nitriles (R-C≡N) or esters (R-COOR'). These precursors are often more stable or easier to synthesize and handle than the final carboxylic acid.

Hydrolysis of Nitriles: The conversion of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions. The strong carbon-nitrogen triple bond requires harsh conditions, such as heating with concentrated aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidic workup. This method is robust and can be applied to a wide range of substrates.

Hydrolysis of Esters: Ester hydrolysis is another fundamental route to carboxylic acids. This reaction can also be carried out using acid or base catalysis. Basic hydrolysis, known as saponification, is an irreversible process that involves heating the ester with a strong base like sodium hydroxide (B78521). Subsequent acidification liberates the carboxylic acid. Lipase-catalyzed chemoselective hydrolysis offers a milder, biocatalytic alternative for complex molecules, allowing for the selective cleavage of one ester group in a multi-ester compound under neutral pH conditions. nih.gov For instance, studies on biphenyl (B1667301) esters have shown that lipases can selectively hydrolyze one of two ester groups to yield an unsymmetrical acid product. nih.gov

Table 2: General Conditions for Hydrolysis of Precursors

| Precursor Type | Method | Typical Reagents | Key Features |

|---|---|---|---|

| Nitrile | Acid Hydrolysis | H₂SO₄ / H₂O, heat | Harsh conditions, high yield |

| Basic Hydrolysis | NaOH / H₂O, heat; then H₃O⁺ | Irreversible, requires final acidification | |

| Ester | Acid Hydrolysis | H₃O⁺, heat | Reversible, equilibrium process |

| Basic Hydrolysis (Saponification) | NaOH / H₂O, heat; then H₃O⁺ | Irreversible, widely applicable | |

| Enzymatic Hydrolysis | Lipase, buffer (e.g., pH 8.0) | Mild conditions, high chemoselectivity nih.gov |

Decarboxylative Functionalization Pathways in Fluorinated Systems

While seemingly counterintuitive to the goal of synthesizing a carboxylic acid, understanding decarboxylative pathways is critical in the context of fluorinated systems. These reactions, where a carboxyl group is removed and often replaced with another functional group, are prevalent in modern organic synthesis. researchgate.net Decarboxylative fluorination, in particular, has emerged as a powerful method for forming C(sp³)–F bonds from readily available carboxylic acids. organic-chemistry.orgnih.gov

These methods typically proceed via a radical mechanism. For example, photoredox catalysis using visible light can convert a wide range of aliphatic carboxylic acids into their corresponding alkyl fluorides. organic-chemistry.orgnih.gov The process involves the oxidation of a carboxylate to a carboxyl radical, which then rapidly extrudes CO₂ to form an alkyl radical. This radical is subsequently trapped by a fluorine atom source, such as Selectfluor®, to yield the fluorinated product. organic-chemistry.org Silver-catalyzed decarboxylative fluorination represents another significant advancement, allowing the conversion of aliphatic carboxylic acids to alkyl fluorides in aqueous solutions. nih.govacs.org These methods are valued for their operational simplicity, broad substrate scope, and tolerance of various functional groups. organic-chemistry.orgacs.org

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

Creating specific stereoisomers of this compound is essential for applications where chirality influences biological activity or material properties. This is achieved through asymmetric synthesis, which employs either chiral catalysts or chiral auxiliaries.

Chiral Catalyst and Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis provides a powerful means to control the three-dimensional arrangement of atoms during a chemical reaction.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org Oxazolidinones, pseudoephedrine, and pseudoephenamine are well-known auxiliaries. wikipedia.orgnih.gov For instance, amides derived from pseudoephenamine show excellent stereocontrol in alkylation reactions, providing access to enantiomerically enriched carboxylic acids after hydrolysis. nih.gov Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also been shown to be highly effective, particularly in acetate (B1210297) aldol (B89426) reactions. researchgate.net

Chiral Catalysts: In contrast to stoichiometric auxiliaries, a small, substoichiometric amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Organocatalysis, which uses small organic molecules as catalysts, has become a prominent strategy. For example, cinchoninium salts have been used as phase-transfer catalysts in the asymmetric intramolecular aza-Michael reaction to produce optically active isoindolinones with high diastereomeric excess. beilstein-journals.org

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Key Advantages | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylation | High diastereoselectivity, well-established methods | wikipedia.org |

| Pseudoephedrine | Michael reactions, Alkylation | Provides access to enantiomerically enriched lactones and acids | nih.gov |

| Pseudoephenamine | Alkylation, Conjugate addition | Superior stereocontrol for quaternary centers, crystalline derivatives | nih.gov |

| Sulfur-based Thiazolidinethiones | Acetate aldol reactions, Michael additions | High diastereoselectivity, useful for natural product synthesis | researchgate.net |

Diastereoselective Approaches in Fluorinated Cyclic Systems

Controlling diastereoselectivity is crucial when multiple stereocenters are present or created in a cyclic system. In the context of substituted 3,3-difluorocyclopentane rings, the spatial relationship between the carboxylic acid group and other substituents must be controlled. Diastereoselective methods often rely on the steric and electronic properties of the existing ring structure and substituents to direct the approach of incoming reagents.

Research into the synthesis of related fluorinated cyclopentanes provides insight into achieving such control. For example, fluorinated 1,3-diaminocyclopentanes have been prepared in a diastereoselective manner from a single bicyclic hydrazine (B178648) precursor, demonstrating that stereochemical outcomes can be effectively managed over multi-step sequences in fluorinated cyclic systems. nih.gov The choice of reagents and reaction conditions can favor the formation of one diastereomer over another, allowing for the synthesis of specific cis or trans isomers relative to the plane of the ring.

Enzymatic and Classical Resolution Techniques for Enantiomeric Separation

The resolution of a racemic carboxylic acid such as This compound can be approached through two primary strategies: enzymatic resolution and classical chemical resolution involving the formation of diastereomeric salts.

Enzymatic Resolution

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, most commonly lipases and esterases, to differentiate between the two enantiomers of a racemic mixture. mdpi.com This method typically involves the kinetic resolution of a racemic ester derivative of the carboxylic acid.

In a typical enzymatic kinetic resolution of a compound like This compound , the racemic acid would first be converted to a simple ester, for example, the methyl or ethyl ester. This racemic ester is then subjected to hydrolysis in the presence of a stereoselective lipase. One enantiomer of the ester is preferentially hydrolyzed by the enzyme back to the carboxylic acid, while the other enantiomer remains largely unreacted as an ester.

For instance, lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, or Amano Lipase PS are frequently used for the resolution of various carboxylic acid esters. mdpi.comnih.gov The reaction is carefully monitored and stopped at approximately 50% conversion. At this point, the mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester. These two compounds, having different functional groups, can then be readily separated by standard chemical techniques such as extraction or chromatography. Subsequent hydrolysis of the separated ester yields the other enantiomer of the carboxylic acid.

While specific data for This compound is not published, research on other fluorinated carboxylic acids has demonstrated the efficacy of this approach, often achieving high enantiomeric excess (ee) for both the resulting acid and the unreacted ester. mdpi.com

Classical Resolution by Diastereomeric Salt Formation

Classical resolution is a long-established method for separating enantiomers. wikipedia.org This technique involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities. This difference allows for their separation by fractional crystallization. wikipedia.org

For the resolution of racemic This compound , a variety of commercially available chiral amines could be employed as resolving agents. Common choices include (R)- or (S)-1-phenylethylamine, brucine, or other chiral alkaloids. The selection of the appropriate resolving agent and crystallization solvent is often empirical and requires screening to find conditions that yield a significant difference in the solubility of the two diastereomeric salts.

Once the less soluble diastereomeric salt has crystallized and been separated by filtration, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with a strong acid to break the ionic bond and liberate the free carboxylic acid. The more soluble diastereomeric salt remaining in the mother liquor can also be treated in a similar manner to recover the other enantiomer. This method allows for the isolation of both enantiomers of This compound .

Chemical Reactivity and Mechanistic Transformations of 3,3 Difluorocyclopentanecarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of transformations, including esterification, amidation, reduction, and salt formation. The presence of the gem-difluoro group on the cyclopentane (B165970) ring can electronically influence the reactivity of the carboxyl group, though it does not typically interfere directly with reactions at this site.

Esterification: 3,3-Difluorocyclopentanecarboxylic acid can be converted to its corresponding esters through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. siue.edulibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to use an excess of the alcohol or remove water as it forms. siue.edu

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.comchemguide.co.uk A subsequent proton transfer and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly effective for forming sterically hindered esters and often results in high yields by suppressing side reactions. nih.gov

Amidation: The formation of amides from this compound and an amine is a fundamental transformation. Direct reaction requires high temperatures and is often inefficient. More practical methods involve the use of coupling reagents or the initial conversion of the carboxylic acid to a more reactive derivative. nih.gov Reagents such as B(OCH₂CF₃)₃ have proven effective for the direct amidation of a wide variety of carboxylic acids and amines under mild conditions. nih.gov

Another common strategy involves activating the carboxylic acid with a reagent like DCC to form a reactive intermediate, which is then treated with the desired amine. youtube.com Boric acid has also been utilized as a green and inexpensive catalyst for direct amidation, proceeding with good chemoselectivity and preserving the integrity of stereocenters. orgsyn.org For amines that are valuable, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl produced when starting from an acyl chloride derivative. organicchemistrytutor.com

Table 1: Esterification and Amidation Reactions

| Reaction | Reagents | Product | Mechanism Highlights |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | 3,3-Difluorocyclopentyl ester | Acid-catalyzed nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com |

| DCC/DMAP Esterification | Alcohol (R'-OH), DCC, DMAP | 3,3-Difluorocyclopentyl ester | Formation of a highly reactive O-acylisourea intermediate. nih.gov |

| Boric Acid-Catalyzed Amidation | Amine (R'R''NH), B(OH)₃ | 3,3-Difluorocyclopentyl amide | Boric acid activates the carboxylic acid for nucleophilic attack. orgsyn.org |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, (3,3-difluorocyclopentyl)methanol. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide salt. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids, a consequence of the deprotonation of the acid by the hydride reagent to form a resonance-stabilized and less electrophilic carboxylate ion. chemistrysteps.comlibretexts.org The mechanism with LiAlH₄ involves initial deprotonation, followed by coordination of the aluminum to the carboxylate, and subsequent hydride transfers. chemistrysteps.com An aldehyde is formed as an intermediate but is immediately reduced to the primary alcohol. libretexts.org

Oxidation: The carboxylic acid moiety is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The gem-difluoro group is also highly stable and inert to most common oxidizing agents. However, the cyclopentane ring itself could potentially undergo oxidation under harsh conditions, though this would likely lead to ring cleavage and a mixture of products. Research on the oxidation of gem-difluoroalkenes to α,α-difluorinated ketones suggests that the CF₂ group can be stable to oxidative conditions that functionalize adjacent positions. digitellinc.comnih.gov Specific oxidative pathways for the saturated ring of this compound are not well-documented and would likely require highly specialized reagents.

Table 2: Reduction and Oxidation Reactions

| Reaction Type | Reagents | Expected Product | Key Features |

|---|

Salt Formation: As a typical carboxylic acid, this compound readily reacts with bases, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding carboxylate salt (e.g., sodium 3,3-difluorocyclopentanecarboxylate). This acid-base reaction is straightforward and results in a water-soluble, ionic compound.

Derivatization for Enhanced Reactivity: To increase the electrophilicity of the carbonyl carbon and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive derivatives. The most common and useful derivative is the acyl chloride. This transformation can be achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk The resulting 3,3-difluorocyclopentanecarbonyl chloride is a highly reactive electrophile that can be readily converted into esters, amides, and other carboxylic acid derivatives under mild conditions. organicchemistrytutor.com

Transformations at the Fluorinated Cyclopentane Ring System

The geminal difluoride group significantly influences the reactivity of the cyclopentane ring. The strong inductive effect of fluorine atoms polarizes the C-F bonds and can affect the acidity of adjacent protons. The ring itself possesses some degree of ring strain, although significantly less than smaller rings like cyclopropane. libretexts.orglibretexts.org

Nucleophilic Substitution: Direct nucleophilic substitution of a fluorine atom in a gem-difluoroalkane is extremely difficult due to the immense strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. siue.edu However, substitutions can occur at positions alpha to the CF₂ group if a suitable leaving group is present. The reactivity in such Sₙ2 reactions can be influenced by the electronic effects of the gem-difluoro moiety. nih.gov

Elimination Reactions: The presence of two electron-withdrawing fluorine atoms can increase the acidity of the protons on the adjacent carbons (C2 and C4). This facilitates elimination reactions to form an alkene (3-fluorocyclopent-1-enecarboxylic acid or 4-fluorocyclopent-1-enecarboxylic acid). siue.edu These reactions typically proceed via an E2 mechanism with a strong, non-nucleophilic base or an E1cb mechanism where the acidity of the β-hydrogen is significantly increased. siue.edudalalinstitute.com The E1cb mechanism involves the formation of a carbanion intermediate, which is stabilized by the adjacent electron-withdrawing fluorine atoms. siue.edu The regioselectivity of the elimination would depend on the specific reaction conditions and the relative acidity of the protons at the C2 and C4 positions.

Table 3: Potential Ring Transformations

| Reaction Type | Reagents/Conditions | Potential Product(s) | Mechanistic Considerations |

|---|---|---|---|

| Elimination (Dehydrofluorination) | Strong Base (e.g., t-BuOK) | 3-Fluorocyclopent-1-enecarboxylic acid | E2 or E1cb mechanism favored due to acidified β-protons. siue.edu |

Ring-opening and ring-expansion reactions are less common for five-membered rings compared to highly strained systems like cyclopropanes. d-nb.info Cyclopentane has only a moderate amount of ring strain (angle and torsional strain), making ring-opening reactions thermodynamically less favorable. libretexts.orglibretexts.org

However, under specific conditions, such as with strong Lewis acids or under photolytic or pyrolytic conditions, ring cleavage or rearrangement could potentially occur. For instance, Lewis acid-catalyzed reactions have been shown to initiate the ring-opening of cyclic ethers and even some cyclopropanes by activating a bond for nucleophilic attack. rsc.orgresearchgate.netmdpi.comresearchgate.net A similar strategy applied to a derivative of this compound might lead to ring-opened products, although this remains a speculative pathway without direct experimental evidence for this specific system. The presence of the gem-difluoro group could weaken the opposing C-C bond, a phenomenon observed in gem-difluorocyclopropanes, potentially lowering the energy barrier for such transformations. d-nb.info

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in chemical transformations and for designing synthetic routes to novel derivatives. The interplay between the electron-withdrawing fluorine atoms and the reactive carboxylic acid group governs the pathways through which this molecule reacts.

Detailed Analysis of Electrophilic and Nucleophilic Pathways

The reactivity of this compound is characterized by the distinct electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack at various positions.

The carboxylic acid group is the primary site for nucleophilic acyl substitution reactions. nih.govgrowingscience.comyoutube.com These reactions proceed through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. growingscience.com The stability of the leaving group and the nucleophilicity of the attacking species are key factors determining the reaction outcome. nih.gov Common transformations include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction, known as Fischer esterification, is an equilibrium process driven forward by the use of excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. chemguide.co.uklibretexts.org

Amide Bond Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. ucl.ac.ukluxembourg-bio.com Common coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to facilitate this transformation. nih.govgrowingscience.compeptide.com These reagents convert the hydroxyl group into a better leaving group, promoting nucleophilic attack by the amine. luxembourg-bio.com

While the carboxylic acid group dominates the reactivity, the difluorinated cyclopentane ring can also participate in chemical transformations. The strong electron-withdrawing effect of the two fluorine atoms can influence the reactivity of the adjacent carbon atoms, although specific examples of electrophilic or nucleophilic attack directly on the ring of this compound are not extensively documented in readily available literature. In principle, electrophilic attack on the ring would be disfavored due to the deactivating nature of the fluorine atoms. Conversely, the fluorine atoms could potentially make adjacent protons more acidic, opening pathways for deprotonation followed by reaction with electrophiles. However, the reactivity of the carboxylic acid group typically takes precedence.

Role of Organometallic Catalysis in Selective Transformations

Organometallic catalysis offers powerful tools for the selective functionalization of organic molecules. While specific applications of organometallic catalysts to directly transform this compound are not widely reported, analogous reactions with similar fluorinated compounds and carboxylic acid derivatives suggest potential pathways.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are cornerstones of modern organic synthesis. chemguide.co.uk These reactions typically involve the coupling of an organohalide or triflate with an organoboron or organotin reagent. To apply this chemistry to this compound, it would first need to be converted to a suitable derivative, such as a halocyclopentane or a triflate. For instance, if a bromo or iodo group were introduced onto the cyclopentane ring, palladium-catalyzed cross-coupling could be a viable strategy for introducing new carbon-carbon bonds.

Furthermore, the carboxylic acid group itself can be utilized in organometallic catalysis. Decarboxylative coupling reactions, where the carboxylic acid is expelled as carbon dioxide, have emerged as a powerful synthetic strategy. While no specific examples with this compound are prominently documented, this remains a potential avenue for its functionalization.

The following table summarizes the key reactive sites and potential transformations of this compound based on general principles of organic reactivity.

| Reactive Site | Type of Reaction | Potential Reagents | Potential Products |

| Carboxylic Acid (C=O) | Nucleophilic Acyl Substitution | Alcohols (e.g., Methanol, Ethanol) with Acid Catalyst | Esters (e.g., Methyl 3,3-difluorocyclopentanecarboxylate) |

| Carboxylic Acid (C=O) | Nucleophilic Acyl Substitution | Amines with Coupling Reagents (e.g., DCC, EDC) | Amides (e.g., N-substituted 3,3-difluorocyclopentanecarboxamide) |

| Carboxylic Acid (-OH) | Deprotonation | Base (e.g., Sodium Hydroxide) | Carboxylate Salt |

| α-Carbon to COOH | Enolate Formation (potential) | Strong Base | Functionalized α-position |

| Cyclopentane Ring | Potential Functionalization | Requires prior modification (e.g., halogenation) | Substituted cyclopentane derivatives |

Advanced Spectroscopic Characterization and Structural Analysis of 3,3 Difluorocyclopentanecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,3-Difluorocyclopentanecarboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

High-Resolution ¹H and ¹³C NMR for Connectivity and Structural Elucidation

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons on the cyclopentane (B165970) ring and the carboxylic acid proton. The chemical shifts, integration, and multiplicity of these signals would provide information about their chemical environment and connectivity. For instance, the protons on the carbons adjacent to the difluorinated carbon (C2 and C5) and the carbon bearing the carboxylic acid group (C1) would exhibit distinct chemical shifts and coupling patterns due to the influence of the electronegative fluorine atoms and the carboxyl group.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. rsc.orgresearchgate.net One would anticipate distinct signals for the carbonyl carbon, the carbon bearing the two fluorine atoms (C3), the carbon attached to the carboxyl group (C1), and the remaining methylene (B1212753) carbons of the ring (C2, C4, and C5). researchgate.netnih.gov The chemical shift of the C3 carbon would be significantly influenced by the attached fluorine atoms, appearing at a characteristic downfield position. rsc.org

Despite the theoretical expectations, specific experimental ¹H and ¹³C NMR data, including chemical shifts and coupling constants for this compound, have not been reported in the reviewed literature.

¹⁹F NMR for Characterization of Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. researchgate.netnih.gov For this compound, the two fluorine atoms are chemically equivalent and would be expected to give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the geminal difluoroalkyl environment. Furthermore, coupling between the fluorine nuclei and the adjacent protons (²JH-F) would likely be observed in the ¹H-coupled ¹⁹F NMR spectrum, providing further structural confirmation.

No experimental ¹⁹F NMR spectrum or associated chemical shift and coupling constant data for this compound has been found in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex structure and stereochemistry of molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons in the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the C-H framework.

A comprehensive analysis using these 2D NMR techniques would be instrumental for the complete structural elucidation of this compound. However, no such studies have been published.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₆H₈F₂O₂), the molecular weight is 150.12 g/mol . High-Resolution Mass Spectrometry (HRMS) would be able to confirm the exact mass and thus the elemental composition with high accuracy.

The mass spectrum would show a molecular ion peak (M⁺) and various fragment ions. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The fragmentation pattern would also be influenced by the fluorine atoms and the cyclic structure, potentially leading to characteristic losses of HF or other fluorine-containing fragments.

Specific experimental mass spectra and detailed fragmentation analyses for this compound are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

A broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

A strong C=O (carbonyl) stretching vibration, usually around 1700-1725 cm⁻¹.

C-O stretching and O-H bending vibrations.

C-F stretching vibrations, which are typically strong and found in the 1100-1000 cm⁻¹ region.

C-H stretching and bending vibrations for the cyclopentane ring.

Raman spectroscopy would also detect these vibrational modes, and due to the different selection rules, it can provide complementary information, particularly for the C-C backbone and symmetric vibrations.

No published experimental IR or Raman spectra for this compound could be located.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemical information. A successful crystal structure determination of this compound would confirm the cyclopentane ring conformation and the relative orientation of the carboxylic acid group. In the solid state, carboxylic acids often form hydrogen-bonded dimers.

There are no published reports on the single-crystal X-ray diffraction analysis of this compound.

Theoretical and Computational Chemistry Studies on 3,3 Difluorocyclopentanecarboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation (or a simplified form) for a given atomic arrangement to determine its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for predicting a range of molecular properties for a molecule such as 3,3-difluorocyclopentanecarboxylic acid.

Predicted properties for this compound from computational chemistry databases include its topological polar surface area (TPSA) and partition coefficient (LogP), which are crucial for understanding its potential interactions in biological systems. chemscene.comchemscene.com

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₆H₈F₂O₂ | The elemental composition of the molecule. chemscene.com |

| Molecular Weight | 150.12 g/mol | The mass of one mole of the substance. chemscene.com |

| TPSA (Topological Polar Surface Area) | 37.3 Ų | A measure of the surface area of polar atoms, predicting transport properties. chemscene.comchemscene.com |

| LogP | 1.5064 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. chemscene.comchemscene.com |

| Hydrogen Bond Donors | 1 | The number of groups that can donate a hydrogen atom to a hydrogen bond. chemscene.comchemscene.com |

| Hydrogen Bond Acceptors | 1 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. chemscene.comchemscene.com |

Reactivity indicators, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated using DFT. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and electronic excitability. For this compound, the geminal fluorine atoms are expected to lower the energy of the molecular orbitals compared to its non-fluorinated counterpart.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. While more computationally intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate "gold standard" results for electronic structure.

For a molecule like this compound, high-level ab initio calculations could be employed to:

Precisely calculate the molecular geometry, including bond lengths and angles, with very high accuracy.

Determine a highly accurate total electronic energy, which is essential for calculating reaction energies and activation barriers.

Investigate weak intermolecular interactions, such as hydrogen bonding, which are critical for understanding its condensed-phase behavior. Research on similar molecules has used ab initio calculations to evaluate the stability and geometry of C-F···H-O bonds, confirming that C(sp³)-F bonds can form strong hydrogen bonds. researchgate.net

Mechanistic Investigations through Computational Modeling of Reaction Pathways

Computational modeling is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern reaction rates.

For this compound, this could involve modeling its synthesis or its reactions, such as esterification or amide bond formation. For example, a patent describes the use of this compound in a coupling reaction to form a larger, complex molecule. google.com Computational modeling of this process would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (this compound and its coupling partner) and the final product.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, which represents the transition state. This is the most computationally challenging step.

Studies on the enzymatic reactions of related difluorocyclopentane compounds have used DFT and other methods to model reaction pathways, such as deprotonation and fluoride (B91410) elimination, providing a blueprint for how similar calculations could be applied. nih.gov

Conformational Analysis and Determination of Energy Landscapes

The five-membered ring of this compound is not planar. It adopts puckered conformations to relieve ring strain. The two most common conformations for a cyclopentane (B165970) ring are the "envelope" and "twist" forms.

A computational conformational analysis would identify all stable conformers and their relative energies. This process involves:

A systematic or stochastic search of the molecule's conformational space to find all possible low-energy structures.

Geometry optimization of each potential conformer using a quantum mechanical method (like DFT).

Calculation of the relative energies of the optimized conformers to determine their population distribution at a given temperature according to the Boltzmann distribution.

For this compound, the analysis would also consider the orientation of the carboxylic acid group relative to the ring. The presence of the two fluorine atoms on the same carbon atom (C3) will significantly influence the ring's preferred pucker and the rotational barrier of the C-COOH bond. In studies of related enzyme-bound ligands, multiple conformations have been identified where the carboxylate group forms different interactions, such as a salt bridge or a hydrogen bond, highlighting the importance of conformational flexibility. nih.gov

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules.

An MD simulation of this compound, typically in a solvent like water, could reveal:

Solvation Structure: How water molecules arrange themselves around the carboxylic acid head and the fluorinated ring.

Dynamic Conformational Changes: How the cyclopentane ring flexes and changes between its envelope and twist conformations over time.

Intermolecular Interactions: The formation and breaking of hydrogen bonds with solvent molecules or other solute molecules.

MD simulations have been used to understand how similar fluorinated compounds interact within the active sites of proteins, elucidating how small structural differences can lead to different binding modes and biological outcomes. researchgate.netresearchgate.net Such simulations would be critical in understanding how this compound might interact with a biological target.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model or aid in the interpretation of experimental results.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. DFT methods are widely used for this purpose. For this compound, predicting the ¹⁹F NMR chemical shift would be particularly important for its characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be calculated. This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid and the C-F stretches.

Mass Spectrometry: While not a direct prediction, understanding fragmentation pathways in a mass spectrometer can be aided by calculating the energies of potential fragment ions.

This predictive capability is crucial for confirming the identity and purity of a synthesized compound and for understanding its structural details in a way that experiments alone may not reveal.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| (1R,4S)-4-amino-3,3-difluorocyclopentanecarboxylic acid |

| (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid |

| Water |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,3-Difluorocyclopentanecarboxylic acid, and how do they influence its reactivity in synthetic workflows?

- Molecular formula : C₆H₇F₂O₂, Molecular weight : 150.12 g/mol, CAS RN : 1260897-05-9 .

- The compound's high melting point (>373 K, common for dicarboxylic acids) poses challenges in flow reactor applications. Esters of dicarboxylic acids are often preferred to mitigate this issue .

- Fluorination at the 3,3-positions enhances electronegativity and steric effects, influencing nucleophilic substitution and hydrogen bonding in synthetic intermediates.

Q. How can NMR spectroscopy validate the structural integrity of this compound and its derivatives?

- ¹H NMR : Fluorine atoms adjacent to the cyclopentane ring induce deshielding effects, splitting proton signals. For example, in related fluorinated cyclopropane derivatives, distinct peaks appear at δ 2.50 ppm (¹H) and δ 39.52 ppm (¹³C) .

- 19F NMR is critical for confirming fluorine substitution patterns.

- HRMS (High-Resolution Mass Spectrometry) with ESI/APCI ionization provides accurate mass validation (e.g., exact mass = 188.046042 g/mol for fluorinated analogs) .

Q. What synthetic routes are reported for preparing fluorinated cyclopentanecarboxylic acids, and what are their limitations?

- Dicarboxylic acid esterification : Substituting solid dicarboxylic acids with esters (e.g., Eq. 4 in flow chemistry) improves solubility and reaction efficiency .

- Fluorination strategies : Direct fluorination using DAST (diethylaminosulfur trifluoride) or deoxyfluorination agents (e.g., Selectfluor) may introduce regioselectivity challenges due to steric hindrance in the cyclopentane ring.

Advanced Research Questions

Q. How do fluorination patterns (e.g., 3,3-difluoro vs. 4,4-difluoro) impact the conformational stability and bioactivity of cyclopentanecarboxylic acid derivatives?

- Comparative analysis :

| Fluorination Pattern | Conformational Rigidity | LogP (Lipophilicity) | Example Application |

|---|---|---|---|

| 3,3-Difluoro | High (planar distortion) | ~1.2 | Enzyme inhibitors |

| 4,4-Difluoro | Moderate (chair-like) | ~0.9 | Prodrug backbones |

- 3,3-Difluoro derivatives exhibit enhanced metabolic stability in pharmacokinetic studies due to reduced cytochrome P450 interactions .

Q. What strategies are employed to resolve contradictions in spectroscopic data for fluorinated cyclopentane derivatives?

- Case study : Discrepancies in ¹³C NMR shifts between computational predictions and experimental data (e.g., δ 39.52 ppm observed vs. δ 35.7 ppm calculated) may arise from solvent effects or crystal packing. Hybrid DFT calculations (B3LYP/6-311+G(d,p)) coupled with experimental validation are recommended .

- X-ray crystallography is essential for resolving ambiguities in stereochemistry, especially for chiral derivatives like (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid .

Q. How can this compound serve as a building block for bioactive molecules in medicinal chemistry?

- Derivatization examples :

- Boc-protected amino derivatives : 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid (CAS 1936649-94-3) is used in peptide mimetics to enhance protease resistance .

- Prodrug design : Esterification of the carboxylic acid group (e.g., isopropoxycarbonyl) improves membrane permeability in CNS-targeting compounds .

- Fluorine atoms enhance binding affinity to hydrophobic pockets in target proteins (e.g., kinase inhibitors).

Q. What computational tools are effective for modeling the electronic effects of fluorine atoms in this compound?

- DFT methods : B3LYP/6-31G* optimizes geometries and predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Molecular dynamics (MD) simulations : Analyze fluorine-induced conformational locking in aqueous environments, critical for drug-receptor interactions.

- Docking studies : Fluorine's electronegativity improves van der Waals interactions in enzyme active sites (e.g., cyclooxygenase-2) .

Methodological Considerations

- Synthetic optimization : Use flow reactors for ester intermediates to bypass high-melting-point challenges .

- Analytical validation : Combine HRMS, 2D NMR (COSY, HSQC), and X-ray crystallography for unambiguous structural confirmation .

- Data reconciliation : Cross-reference experimental results with computational models to resolve spectral or reactivity discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。